SR-4370 - 1816294-67-3

SR-4370

Catalog Number: EVT-282636
CAS Number: 1816294-67-3
Molecular Formula: C17H18F2N2O
Molecular Weight: 304.3408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR-​4370 is an HDAC inhibitor. SR-​4370 exhibited IC50 values of 0.5 μM, 0.1 μM and 0.06 μM towards HDAC1, HDAC2 and HDAC3, resp. SR-​4370 is reported in WO 2015153516.
Source and Classification

SR-4370 is sourced from various chemical suppliers and research institutions focusing on drug development and cancer therapeutics. It falls under the category of small molecule inhibitors and is primarily studied for its role in epigenetic regulation through the inhibition of histone deacetylases. The compound's ability to modulate gene expression by affecting chromatin structure makes it a valuable tool in both basic research and clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of SR-4370 involves several key steps:

  1. Preparation of Starting Material: The synthesis begins with 2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid.
  2. Conversion to Hydrazide: This acid is then reacted with butylhydrazine to form the hydrazide derivative.
  3. Reaction Conditions: The reactions are typically conducted in solvents such as dimethyl sulfoxide (DMSO) or ethanol under controlled temperatures to ensure high yields and purity. Purification methods often include crystallization or chromatography to isolate the final product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, it is likely that large-scale synthesis would follow similar protocols as laboratory methods, optimized for efficiency and cost-effectiveness .

Molecular Structure Analysis

Structure and Data

The molecular structure of SR-4370 can be described as follows:

  • Chemical Formula: C15_{15}H18_{18}F2_2N2_2O2_2
  • Molecular Weight: Approximately 296.31 g/mol
  • Structural Features: The compound contains a biphenyl moiety with two fluorine substituents and a hydrazide functional group, which are critical for its biological activity.

The three-dimensional conformation allows for interaction with the active sites of histone deacetylases, facilitating its inhibitory action .

Chemical Reactions Analysis

Types of Reactions

SR-4370 primarily undergoes inhibition reactions with histone deacetylase enzymes rather than participating in traditional oxidation-reduction or substitution reactions under standard conditions. The compound's mechanism involves binding to the catalytic site of the enzymes, preventing substrate interaction .

Common Reagents and Conditions

The synthesis employs reagents such as:

  • 2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
  • Butylhydrazine

The reactions are typically carried out in DMSO or ethanol at controlled temperatures to optimize yield .

Mechanism of Action

Process and Data

SR-4370 functions by inhibiting class I histone deacetylases, leading to an increase in acetylation levels of histones. This alteration in acetylation status results in the loosening of chromatin structure, promoting gene expression associated with tumor suppression. Specifically, SR-4370 has been shown to downregulate androgen receptor signaling by reducing levels of both full-length androgen receptors and their active variants, which are pivotal in prostate cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

Chemical Properties

Applications

Scientific Uses

SR-4370 is primarily utilized in cancer research as a tool compound for studying the role of histone deacetylases in gene regulation and tumorigenesis. Its application extends to:

  • Cancer Therapy: Investigating its potential as a therapeutic agent for prostate cancer by targeting androgen receptor pathways.
  • Epigenetic Research: Understanding the mechanisms through which epigenetic modifications influence gene expression patterns related to various diseases .
Introduction to HDAC Inhibitors & SR-4370

Histone Deacetylases (HDACs) in Epigenetic Regulation

Histone deacetylases (HDACs) are zinc-dependent metalloenzymes that catalyze the removal of acetyl groups from ε-N-acetyl lysine residues on histones and non-histone proteins. This deacetylation tightens DNA-histone interactions, promoting chromatin condensation (heterochromatin) and transcriptional repression. Conversely, histone acetyltransferases (HATs) mediate acetylation, relaxing chromatin (euchromatin) to enable gene activation. The dynamic equilibrium between HDAC and HAT activity constitutes a fundamental epigenetic mechanism for gene expression control without altering DNA sequences [1] [8]. Dysregulation of HDACs disrupts this balance, leading to aberrant silencing of tumor suppressor genes—a hallmark of carcinogenesis. Beyond histones, HDACs deacetylate transcription factors (e.g., p53, STAT3) and chaperones (e.g., HSP90), positioning them as master regulators of oncogenic signaling networks [3] [5].

Classification of HDAC Isoforms and Therapeutic Targeting

The 11 classical Zn²⁺-dependent HDACs are phylogenetically classified into four classes:

Table 1: Classification and Functional Properties of Human HDAC Isoforms

ClassHDAC IsoformsCellular LocalizationCatalytic FeaturesKey Biological Roles
IHDAC1, HDAC2, HDAC3, HDAC8Predominantly nuclearHigh catalytic activity; form multiprotein complexesCell cycle progression, apoptosis evasion, genomic stability [1] [6]
IIaHDAC4, HDAC5, HDAC7, HDAC9Nucleocytoplasmic shuttlingLow intrinsic deacetylase activityCell differentiation, inflammation, metabolism [3] [8]
IIbHDAC6, HDAC10CytoplasmicHDAC6 has two catalytic domainsProtein folding (HSP90), cytoskeletal dynamics (α-tubulin) [6] [10]
IVHDAC11NuclearUnique fatty acid deacylase activityImmune regulation, metabolic homeostasis [8] [10]

Class I HDACs (especially HDAC1–3) are overexpressed in diverse malignancies (e.g., breast, prostate, hematologic cancers) and drive oncogenesis through chromatin remodeling and non-histone protein modification. Their structural conservation—a deep, narrow catalytic tunnel with a Zn²⁺ ion at the base—makes them prime targets for small-molecule inhibition [6] [8]. Selective inhibition of Class I HDACs aims to mitigate off-target effects associated with pan-HDAC inhibitors (e.g., thrombocytopenia, fatigue), thus improving therapeutic windows [3] [6].

Rationale for Class I HDAC Inhibition in Oncology

Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) are validated oncology targets due to their:

  • Ubiquitous Dysregulation: Overexpressed in solid tumors (e.g., gastric, ovarian) and hematologic malignancies, correlating with poor prognosis [1] [8].
  • Oncogenic Functions:
  • HDAC1/2: Recruited by repressor complexes (e.g., NuRD, CoREST) to silence tumor suppressors (e.g., p21, p53) [1] [6].
  • HDAC3: Regulates DNA damage repair via deacetylation of Ku70 and BRCA1 [1] [8].
  • HDAC8: Promotes cell survival by deacetylating estrogen-related receptor α (ERRα) and cohesin subunit SMC3 [1] [6].
  • Downstream Antitumor Effects: HDAC inhibition induces:
  • Cell cycle arrest (G1/S) via p21 upregulation
  • Mitochondrial apoptosis through Bcl-2 family modulation
  • Immune checkpoint upregulation (e.g., PD-L1) [3] [8]

Table 2: Oncogenic Mechanisms of Class I HDAC Isoforms

HDACKey Oncogenic MechanismsAssociated Cancers
HDAC1Silences p21 and p53; complexed with LSD1/CoRESTBreast, gastric, lymphoma [1] [8]
HDAC2Represses PTEN; stabilizes HIF-1α in hypoxiaColorectal, liver, NSCLC [1] [3]
HDAC3Deacetylates SRC-3 to enhance growth factor signalingProstate, pancreatic, leukemia [6] [8]
HDAC8Cleaves SMC3 to enable tumor cell proliferationNeuroblastoma, T-cell lymphoma [1] [6]

SR-4370: Discovery and Pharmacological Significance

SR-4370 (N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide; CAS 1816294-67-3) is a synthetically designed, small-molecule inhibitor optimized for potent and selective Class I HDAC antagonism. Its discovery emerged from structure-activity relationship (SAR) studies targeting the 2-aminoanilide pharmacophore—a zinc-binding group (ZBG) with slow dissociation kinetics for prolonged target residence [6] [7].

Table 3: In Vitro HDAC Inhibition Profile of SR-4370

HDAC IsoformIC₅₀ ValueSelectivity vs. HDAC3
HDAC36 nM1-fold (Reference)
HDAC1130 nM21.7-fold
HDAC2580 nM96.7-fold
HDAC82,300 nM383-fold
HDAC63,400–3,700 nM567–617-fold

SR-4370’s structural features confer selectivity:

  • ZBG: 2-Aminoanilide chelates Zn²⁺ in HDAC3’s catalytic pocket with high affinity due to favorable hydrogen bonding with Tyr298 and His134 [6] [9].
  • Linker: Hydrophobic biphenyl spacer optimally occupies the HDAC3 substrate tunnel.
  • Cap Group: 2',3'-Difluorophenyl moiety exploits HDAC3-specific surface residues (e.g., Phe200, Leu133) [4] [6].

Pharmacological Effects:

  • Antiproliferative Activity: IC₅₀ of 12.6 µM in triple-negative breast cancer (MDA-MB-231) cells, inducing apoptosis and G1 arrest [2] [9].
  • Androgen Receptor (AR) Suppression: Inhibits AR signaling in prostate cancer models, reducing tumor growth in vivo [4].
  • Latency Reversal: Reactivates latent HIV-1 in CD4+ T-cells without activating PBMCs—a potential application in HIV eradication [7].

SR-4370 exemplifies the evolution of HDAC inhibitors toward isoform precision, enabling mechanistic exploration of HDAC3-specific biology and therapeutic applications beyond oncology [7] [10].

Properties

CAS Number

1816294-67-3

Product Name

SR-4370

IUPAC Name

N'-butyl-4-(2,3-difluorophenyl)benzohydrazide

Molecular Formula

C17H18F2N2O

Molecular Weight

304.3408

InChI

InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22)

InChI Key

OSQKWTZHYXRTBG-UHFFFAOYSA-N

SMILES

CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F

Solubility

Soluble in DMSO

Synonyms

SR-4370; SR 4370; SR4370;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.